molecular formula C19H35N B1211775 Perhexiline CAS No. 6621-47-2

Perhexiline

Katalognummer: B1211775
CAS-Nummer: 6621-47-2
Molekulargewicht: 277.5 g/mol
InChI-Schlüssel: CYXKNKQEMFBLER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Perhexiline is a prophylactic antianginal agent primarily used in Australia and New Zealand. It is known for its ability to inhibit mitochondrial carnitine palmitoyltransferase-1, which shifts myocardial metabolism from fatty acid to glucose utilization. This results in increased ATP production for the same oxygen consumption, thereby increasing myocardial efficiency .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Perhexiline can be synthesized through a multi-step process involving the reaction of piperidine with 2,2-dicyclohexylethyl chloride under basic conditions. The reaction typically requires a solvent such as toluene and a base like sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Perhexiline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxythis compound and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Perhexiline maleate acts primarily as a metabolic modulator, inhibiting carnitine palmitoyltransferase-1 (CPT-1) and CPT-2, which are critical enzymes in fatty acid metabolism. By inhibiting these enzymes, this compound alters the metabolic pathways utilized by cancer cells, making it a candidate for repurposing in cancer therapy .

Oncology Applications

Recent studies have highlighted this compound's potential in cancer treatment, demonstrating its ability to inhibit tumor growth and enhance the efficacy of conventional chemotherapy agents.

Anti-Cancer Mechanisms

  • Intrinsic Apoptotic Pathway Activation : this compound has been shown to activate apoptotic pathways in various cancer cell lines. It promotes mitochondrial uptake of fatty acids, leading to increased reactive oxygen species (ROS) and subsequent apoptosis .
  • Combination Therapy : In vivo studies indicate that this compound can enhance the cytotoxic effects of cisplatin in neuroblastoma models, suggesting its role as an adjunctive therapy that may allow for reduced dosages of chemotherapeutic agents .

Case Studies and Clinical Trials

  • A study involving colorectal cancer demonstrated that this compound exhibited cytotoxicity against colorectal cancer cell lines, indicating its potential for drug repurposing .
  • In a trial assessing its efficacy in patients with refractory angina, 65% reported improvement in anginal symptoms while on this compound, showcasing its therapeutic benefits beyond cardiovascular conditions .

Clinical Applications

This compound has been primarily used in cardiology for managing angina pectoris and other cardiac conditions. Its efficacy in reducing anginal attacks has been well-documented.

Efficacy in Angina

  • A double-blind trial involving 55 patients showed that this compound effectively reduced the frequency of anginal attacks in 84% of participants .
  • The drug is particularly beneficial for patients unresponsive to conventional antianginal therapies .

Safety Profile

Despite its benefits, this compound is associated with side effects such as dizziness and potential hepatic toxicity; thus, careful monitoring of plasma levels is necessary to avoid adverse reactions .

Comparative Analysis of this compound's Applications

Application AreaMechanism of ActionClinical EvidenceNotable Findings
Cardiology Inhibits fatty acid oxidationEffective in reducing anginal attacks84% improvement in angina frequency
Oncology Induces apoptosis via metabolic modulationCytotoxic effects observed in vitro and vivoEnhances cisplatin efficacy; reduces doses
Neurology Potential neurotoxicityReports of peripheral neuropathiesCaution advised due to neurological side effects

Wirkmechanismus

Perhexiline exerts its effects by binding to the mitochondrial enzyme carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2. This binding inhibits the transport of long-chain fatty acids into the mitochondria, shifting substrate utilization from fatty acids to glucose. This shift enhances oxygen efficiency and ATP production, which is particularly beneficial during myocardial ischemia .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Perhexiline is unique in its dual inhibition of carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2, which provides a more comprehensive shift in myocardial metabolism compared to other antianginal agents. Its potential anti-cancer properties also set it apart from similar compounds .

Biologische Aktivität

Perhexiline, a coronary vasodilator initially developed for treating angina, has garnered attention due to its unique mechanism of action and associated biological activities. Although effective in improving myocardial efficiency, its use has been complicated by reports of hepatotoxicity and neurotoxicity. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic effects, side effects, and recent research findings.

This compound primarily acts by inhibiting the mitochondrial enzymes carnitine palmitoyltransferase (CPT)-1 and CPT-2. This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, enhancing glucose and lactate utilization and increasing ATP production without raising oxygen consumption. This mechanism leads to improved myocardial efficiency, making it particularly beneficial for patients with ischemic heart disease .

Cytotoxicity and Hepatotoxicity

Recent studies have highlighted the cytotoxic effects of this compound on hepatic cells. Research indicates that this compound treatment leads to apoptosis in primary human hepatocytes and established liver cell lines (HepaRG and HepG2). The cytotoxicity is concentration-dependent, with significant lactate dehydrogenase (LDH) release observed at higher concentrations (20-25 μM) after 4 hours of exposure. Additionally, this compound induces endoplasmic reticulum (ER) stress, marked by increased expression of ER stress markers such as ATF6, CHOP, and splicing of XBP1 mRNA .

Table 1: Cytotoxic Effects of this compound on Hepatic Cells

Concentration (μM)LDH Release (%)Cell Type
510.2HepaRG
1015.6HepaRG
2039.6Primary Hepatocytes
2547.3Primary Hepatocytes
2555.0HepG2

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for refractory angina and chronic heart failure. A multicenter double-blind randomized controlled trial demonstrated that this compound improved myocardial energetics in patients with heart failure secondary to hypertrophic cardiomyopathy. However, the trial was halted due to concerns about renal impairment associated with this compound therapy .

Case Study: Hypoglycemia Associated with this compound

A notable case reported hypoglycemia in a patient treated with this compound maleate for refractory angina. The patient experienced multiple episodes of asymptomatic hypoglycemia after initiating treatment, leading to adjustments in medication management. This case highlights the importance of monitoring blood glucose levels in patients receiving this compound therapy, especially those also on oral hypoglycemic agents .

Recent Research Findings

Recent studies have explored the potential anti-cancer properties of this compound. Preclinical data suggest that this compound can inhibit tumor growth through the activation of apoptotic pathways in T-cells and may reduce the incidence of hepatocellular carcinoma in certain models . This emerging evidence positions this compound not only as a cardiovascular agent but also as a potential adjunctive therapy in oncology.

Eigenschaften

IUPAC Name

2-(2,2-dicyclohexylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXKNKQEMFBLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023439
Record name Perhexiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Perhexiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.72e-05 g/L
Record name Perhexiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Perhexiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Perhexiline binds to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2. It acts by shifting myocardial substrate utilisation from long chain fatty acids to carbohydrates through inhibition of CPT-1 and, to a lesser extent, CPT-2, resulting in increased glucose and lactate utilization. This results in increased ATP production for the same O2 consumption as before and consequently increases myocardial efficiency.
Record name Perhexiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

39648-47-0, 6621-47-2, 39648-48-1
Record name (-)-Perhexiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39648-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perhexiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6621-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Perhexiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39648-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perhexiline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006621472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-2-(2,2-Dicyclohexylethyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-2-(2,2-Dicyclohexylethyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perhexiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Perhexiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perhexiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-2-(2,2-dicyclohexylethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-2-(2,2-dicyclohexylethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERHEXILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU65374X44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Perhexiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perhexiline
Reactant of Route 2
Perhexiline
Reactant of Route 3
Perhexiline
Reactant of Route 4
Perhexiline
Reactant of Route 5
Perhexiline
Reactant of Route 6
Perhexiline
Customer
Q & A

A: Perhexiline's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1) [, ]. CPT-1 is a key enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation.

A: By inhibiting CPT-1, this compound shifts myocardial metabolism from fatty acid oxidation towards glucose oxidation [, , ]. This shift is considered more metabolically efficient, requiring less oxygen per unit of ATP produced. This "oxygen-sparing" effect is the basis for its antianginal efficacy.

A: Yes, studies have shown that this compound can inhibit both CPT-1 and CPT-2, although it may have a higher affinity for CPT-1 []. The relative contribution of CPT-2 inhibition to this compound's overall effects requires further investigation.

A: While long-term this compound treatment promotes glucose utilization, acute effects on palmitate and glucose oxidation in non-ischemic hearts are minimal. Studies suggest its efficiency-enhancing effects might involve mechanisms beyond direct and immediate CPT inhibition [].

ANone: The molecular formula of this compound is C19H37N, and its molecular weight is 279.5 g/mol.

A: While the provided articles don't present detailed spectroscopic data, they rely on techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FL) and tandem mass spectrometry (MS/MS) for this compound analysis and quantification [, , , ].

A: this compound is well-absorbed after oral administration, but undergoes extensive first-pass metabolism, mainly via the cytochrome P450 enzyme CYP2D6 [, , ].

A: The primary metabolic pathway is cis-hydroxylation, leading to the formation of cis-hydroxythis compound [, ].

A: Yes, this compound demonstrates stereoselective metabolism. The (-) enantiomer is preferentially metabolized to cis-hydroxythis compound, while the (+) enantiomer shows a greater tendency for trans-hydroxylation [].

A: CYP2D6 exhibits significant genetic polymorphism, leading to interindividual variability in this compound metabolism. Poor metabolizers (PMs) of CYP2D6 are at increased risk of this compound accumulation and toxicity due to reduced metabolic clearance [, , , , , ].

A: While only a small percentage of unchanged this compound is excreted in the urine, a significant portion is eliminated as cis- and trans-hydroxy metabolites [].

A: This ratio (MR) serves as a valuable tool for phenotyping patients based on their CYP2D6 activity and for guiding dose adjustments. A low MR suggests poor metabolism, necessitating lower doses to prevent drug accumulation [, ].

A: Yes, CYP2D6 genotyping can predict this compound metabolizer status with good accuracy. Genotyping can identify PMs and individuals with intermediate metabolic capacity, allowing for preemptive dose adjustment and minimizing toxicity risk [].

A: this compound demonstrates significant uptake into cardiac tissue. Studies have shown a strong correlation between plasma and myocardial this compound concentrations, suggesting that plasma levels can serve as a surrogate marker for myocardial exposure [, ].

A: The route of administration can influence this compound's effects. For instance, intravenous administration in dogs elicited different hemodynamic responses compared to oral pretreatment in myocardial infarction models, highlighting the influence of absorption and distribution kinetics [, , ].

A: this compound has demonstrated significant efficacy in reducing angina frequency and improving exercise tolerance in patients with refractory angina, even those on maximal antianginal therapy [].

A: Studies suggest that this compound potentiates the responsiveness of platelets to nitric oxide, potentially contributing to its antianginal effects. This enhanced response was associated with improved symptom resolution in acute coronary syndromes [].

A: In clinical trials, this compound improved exercise capacity, left ventricular ejection fraction, and symptoms in heart failure patients, suggesting a potential role in its management [].

A: Various models, including isolated rat hearts, working rat hearts, isolated cardiomyocytes, and animal models of myocardial infarction and heart failure, have been employed to investigate the effects of this compound [, , , , ].

A: Animal studies have revealed that this compound pretreatment can reduce infarct size, improve survival rates, attenuate diastolic dysfunction during ischemia, and limit cardiac remodeling in heart failure models [, , ].

A: The primary safety concerns with this compound are hepatotoxicity and peripheral neuropathy, both of which are related to elevated plasma concentrations [, , ].

A: Therapeutic drug monitoring (TDM) is crucial for ensuring safe this compound use [, ]. By regularly monitoring plasma this compound concentrations and adjusting doses accordingly, particularly in PMs, the risk of toxicity is significantly reduced.

A: Yes, species differences in this compound metabolism and toxicity exist. Dark Agouti rats, known for their lower drug metabolism capacity, exhibited higher this compound and cis-hydroxythis compound concentrations and greater biochemical signs of potential liver injury compared to Sprague-Dawley rats [], highlighting the importance of model selection for toxicity assessment.

A: Studies in rats suggest that the (+) enantiomer might contribute more to hepatic lipid accumulation and altered glycogen storage, while the racemic mixture appeared to impact peripheral nerve function, emphasizing the potential for enantioselective toxicity [].

ANone: Further research could explore:

  • The development of safer this compound analogs with improved pharmacokinetic profiles and reduced toxicity risk [].
  • The use of pharmacogenetics to optimize this compound dosing and personalize therapy based on an individual's CYP2D6 genotype [].
  • The exploration of this compound's therapeutic potential in other conditions, such as hypertrophic cardiomyopathy and inoperable aortic stenosis [, ].

A: Yes, fluorothis compound-1 (FPER-1) has shown promising results in preclinical studies, demonstrating similar cardioprotective effects to this compound with potentially improved pharmacokinetic properties [].

A: Metabolomics studies can provide deeper insights into this compound's metabolic effects on the myocardium. While one study found no significant changes in the myocardial metabolome detectable by mass spectrometry after this compound treatment [], future investigations utilizing more sensitive and comprehensive metabolomics approaches may uncover subtle metabolic alterations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.